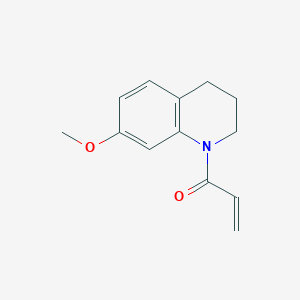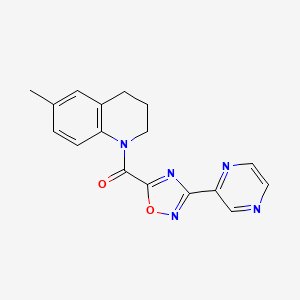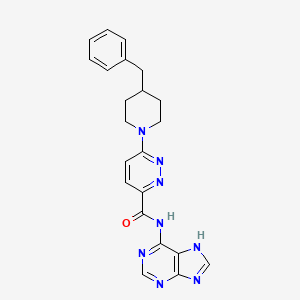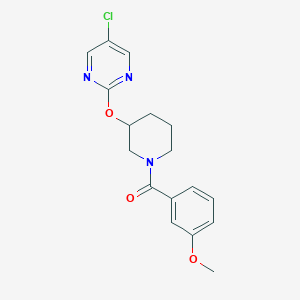
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate, also known as SQ109, is a synthetic compound that has shown promising results in the treatment of tuberculosis (TB). TB is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis and is a major global health problem, with an estimated 10 million cases and 1.5 million deaths in 2018. The current treatment for TB involves a combination of antibiotics that can take up to 6 months to complete and can have significant side effects. Therefore, there is an urgent need for new and effective treatments for TB, and SQ109 is one such potential candidate.
科学的研究の応用
Heterocyclic Compound Synthesis
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate serves as a versatile precursor in the synthesis of fused quinoline heterocycles. For example, it has been utilized in the preparation of novel perianellated tetracyclic heteroaromatics, showcasing its utility in developing complex organic molecules (Mekheimer, R., Sadek, K., El-Nabi, H. A. A., Mohamed, A. A. E., Ebraheem, E. A., & Smith, M. B., 2005). This indicates its significant role in advancing the field of medicinal chemistry and drug discovery by enabling the creation of new pharmacologically active compounds.
Organic Photovoltaic Materials
The compound's derivatives have shown potential in the development of organic photovoltaic materials. For instance, research on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which could be synthesized from similar precursors, highlights its relevance in fabricating organic–inorganic photodiode devices. These devices have demonstrated promising rectification behavior and photovoltaic properties under illumination, indicating the compound's utility in renewable energy technologies (Zeyada, H., El-Nahass, M., & El-Shabaan, M. M., 2016).
Fluorescent Dyes and Liquid Crystal Displays
The structural and optical properties of derivatives of ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate have been studied for their application as fluorescent dyes and in liquid crystal displays. This research indicates the potential of such compounds to enhance the performance and efficiency of display technologies (Bojinov, V., & Grabchev, I., 2003).
特性
IUPAC Name |
ethyl 4-(4-sulfamoylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c1-2-29-18(26)15-10-24-16-9-11(19(20,21)22)3-8-14(16)17(15)25-12-4-6-13(7-5-12)30(23,27)28/h3-10H,2H2,1H3,(H,24,25)(H2,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFENYZVTWUJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-sulfamoylphenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine](/img/structure/B2402787.png)

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-pyridin-2-ylprop-2-en-1-one](/img/structure/B2402790.png)
![2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2402791.png)
![4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2402793.png)


